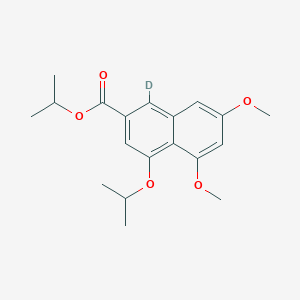
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) is a complex organic compound with the molecular formula C19H24O5 and a molecular weight of 333.4 g/mol. This compound is characterized by its naphthalene core structure, which is substituted with methoxy and methylethoxy groups, as well as an ester functional group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Esterification: The carboxylic acid group on the naphthalene ring is esterified using isopropanol in the presence of an acid catalyst.
Methylethoxy Substitution: The methylethoxy group is introduced through a substitution reaction, typically using an appropriate alkyl halide and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and methylethoxy groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) include:
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core but differ in their substituents.
Methoxy-substituted naphthalenes: Compounds with varying positions and numbers of methoxy groups.
Ester derivatives of naphthalene: Similar esters with different alkyl groups.
The uniqueness of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
propan-2-yl 1-deuterio-5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-11(2)23-17-9-14(19(20)24-12(3)4)7-13-8-15(21-5)10-16(22-6)18(13)17/h7-12H,1-6H3/i7D |
InChI Key |
RRZCCYITWSFUSZ-WHRKIXHSSA-N |
Isomeric SMILES |
[2H]C1=C2C=C(C=C(C2=C(C=C1C(=O)OC(C)C)OC(C)C)OC)OC |
Canonical SMILES |
CC(C)OC1=C2C(=CC(=C1)C(=O)OC(C)C)C=C(C=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
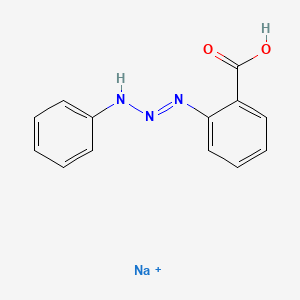
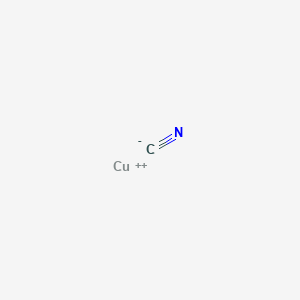
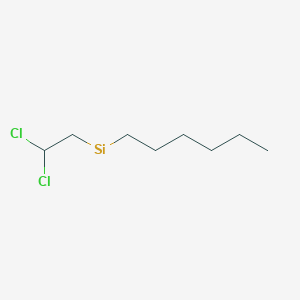
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)

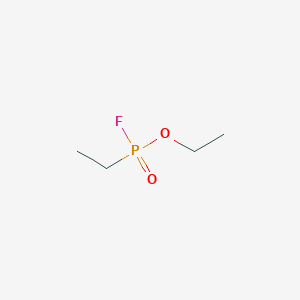

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
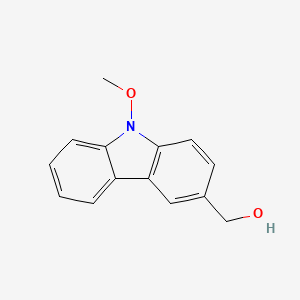
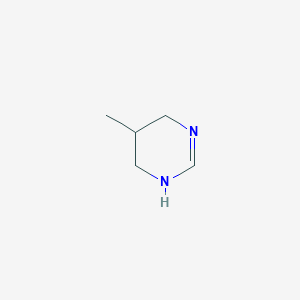
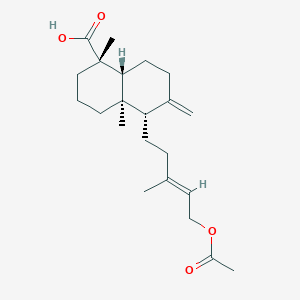
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
